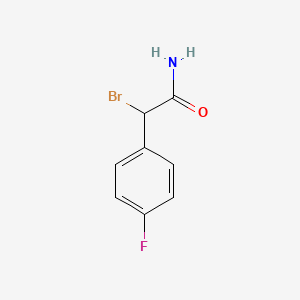

2-Bromo-2-(4-fluorophenyl)acetamide

Description

Significance and Context of Halogenated Acetamides in Organic Synthesis and Medicinal Chemistry

Halogenated acetamides, particularly α-haloacetamides, are recognized as highly versatile building blocks in the field of organic synthesis. Their utility stems from the presence of a reactive carbon-halogen bond, which can participate in a variety of chemical transformations. These compounds are instrumental in the synthesis of complex nitrogen-containing heterocyclic compounds (aza-heterocycles) that are of significant biological interest. rsc.org The reactivity of α-halogenoacetamides is influenced by the substituents on the nitrogen atom, which allows for a diverse range of chemical reactions. rsc.org

In medicinal chemistry, the introduction of halogens into a molecule can profoundly impact its biological activity. Phenylacetamide derivatives, a class to which 2-Bromo-2-(4-fluorophenyl)acetamide belongs, have been investigated for a range of pharmacological activities, including anticancer, antitubercular, and antibacterial properties. For instance, various N-phenylacetamide derivatives have been synthesized and evaluated for their antibacterial activities against several bacterial strains. mdpi.comirejournals.com Furthermore, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated potent anticancer activity, particularly against prostate carcinoma cell lines. nih.gov The presence of a fluorine atom, as seen in the subject compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. nih.gov

Overview of the Research Landscape Surrounding this compound and its Analogues

While specific research on this compound is limited in available literature, the broader research landscape for its analogues is quite active. The synthesis and biological evaluation of various substituted phenylacetamides is a recurring theme in scientific publications.

For example, a study on 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives, which are structurally related to the target compound, involved their synthesis from a 2-bromo-N-(p-chlorophenyl) acetamide precursor and subsequent evaluation of their antibacterial activities. irejournals.com Another area of research has focused on the synthesis of novel N-phenylacetamide derivatives containing other heterocyclic moieties, such as thiazole (B1198619), to explore their potential as antibacterial agents. mdpi.com

The synthesis of α-haloketones, which share a similar reactive α-halo carbonyl motif with α-haloacetamides, is another relevant area of research. These compounds are also valuable intermediates in the synthesis of various biologically active molecules. nih.gov The acid-catalyzed alpha-halogenation of aldehydes and ketones is a fundamental reaction in organic chemistry that provides access to these important synthetic precursors. libretexts.orglibretexts.org

In the context of medicinal chemistry, fluorinated analogues of biologically active compounds are frequently synthesized to improve their pharmacological profiles. Research into fluoro analogues of antimitotic agents, for example, has shown that the strategic placement of fluorine atoms can maintain or enhance cytotoxic effects against cancer cell lines. nih.gov This highlights the potential significance of the 4-fluorophenyl moiety in this compound for potential therapeutic applications.

The table below presents a selection of related compounds and their areas of research:

| Compound | Research Focus |

| 2-amino-N-(p-chlorophenyl) acetamide derivatives | Synthesis and evaluation of antibacterial activities. irejournals.com |

| N-phenylacetamide derivatives containing 4-arylthiazole moieties | Preparation and evaluation of antibacterial activities. mdpi.com |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Synthesis and in-vitro cytotoxicity evaluation as anticancer agents. nih.gov |

| Fluoro analogues of phenstatin | Synthesis and biological evaluation as antimitotic agents. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWUBKJXMHZBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Bromo 2 4 Fluorophenyl Acetamide and Its Derivatives

Direct Synthetic Routes to 2-Bromo-2-(4-fluorophenyl)acetamide

The direct synthesis of the title compound can be achieved through several reliable methods, primarily involving the bromination of a suitable precursor or building the molecule from smaller, functionalized fragments.

Strategies Involving Bromination of Precursor Acetamides

A common and direct approach is the α-bromination of 2-(4-fluorophenyl)acetamide. This reaction typically proceeds via a free-radical mechanism. N-Bromosuccinimide (NBS) is a widely used reagent for this transformation due to its ease of handling and selectivity compared to elemental bromine. ontosight.ai The reaction is often initiated using a radical initiator, such as azobisisobutyronitrile (AIBN), or by exposure to UV light. The process involves the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical that abstracts a hydrogen atom from the α-carbon of the acetamide (B32628), followed by reaction with another molecule of NBS to yield the final product.

Another method involves the use of bromine in an acidic medium like glacial acetic acid. google.com This approach can be effective but may require careful control of reaction conditions to prevent side reactions, such as aromatic bromination.

Table 1: Reagents for α-Bromination of 2-(4-fluorophenyl)acetamide

| Reagent | Initiator/Catalyst | Typical Solvent | Key Features |

| N-Bromosuccinimide (NBS) | AIBN or UV Light | Carbon tetrachloride (CCl₄) | Mild and selective brominating agent. ontosight.ai |

| Bromine (Br₂) | Acetic Acid | Acetic Acid | Stronger brominating agent, may require optimization. google.com |

Approaches Utilizing Bromoacetyl Chloride Derivatives

An alternative strategy involves the formation of the amide bond as the final key step. This route begins with 2-(4-fluorophenyl)acetic acid, which is first brominated at the alpha position. A classic method for this is the Hell-Volhard-Zelinsky reaction, which uses bromine and a catalytic amount of phosphorus tribromide (PBr₃).

The resulting 2-bromo-2-(4-fluorophenyl)acetic acid is then converted into a more reactive acylating agent, typically the acid chloride, 2-bromo-2-(4-fluorophenyl)acetyl chloride. This is commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acid chloride is then carefully reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the primary amide, this compound.

Synthesis of N-Substituted this compound Analogues

The synthesis of N-substituted derivatives is crucial for exploring the structure-activity relationships of this class of compounds. These syntheses primarily involve forming the amide bond between a pre-functionalized amine and the bromo-arylacetyl core.

N-Acylation Reactions with Substituted Amines

The most prevalent method for synthesizing N-substituted analogues is the reaction of 2-bromo-2-(4-fluorophenyl)acetyl chloride with a diverse range of primary or secondary amines. globalscientificjournal.com This is a standard N-acylation reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. This method is highly versatile, allowing for the introduction of a wide array of substituents on the amide nitrogen.

Table 2: Synthesis of N-Substituted Analogues via N-Acylation

| Amine Reactant | Base | Typical Solvent | Product |

| Aniline (B41778) | Triethylamine | Dichloromethane (B109758) | N-phenyl-2-bromo-2-(4-fluorophenyl)acetamide |

| Benzylamine | Pyridine | Tetrahydrofuran (THF) | N-benzyl-2-bromo-2-(4-fluorophenyl)acetamide |

| Morpholine | Triethylamine | Dichloromethane | 4-(2-bromo-2-(4-fluorophenyl)acetyl)morpholine |

Post-Synthetic Modification of the Amide Nitrogen

While less common, it is theoretically possible to modify the amide nitrogen after the formation of this compound. This approach, such as N-alkylation, presents significant challenges. The amide proton (N-H) is only weakly acidic, requiring a strong base (e.g., sodium hydride) to generate the corresponding anion (amidate). This highly reactive anion could potentially participate in side reactions, including elimination of HBr or reaction with the electrophilic α-bromo carbon of another molecule. Therefore, direct N-acylation of amines is generally the preferred and more efficient strategy. arkat-usa.org

Green Chemistry Principles and Sustainable Synthesis Considerations

Modern synthetic chemistry emphasizes the importance of sustainable practices. The synthesis of this compound and its derivatives can be improved by incorporating green chemistry principles. ucl.ac.uk

Key areas for improvement include:

Safer Solvents: Traditional solvents like dichloromethane and carbon tetrachloride are effective but pose environmental and health risks. ucl.ac.uk Research is focused on replacing these with greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even performing reactions in water or under solvent-free conditions. bohrium.comsemanticscholar.org

Catalytic Processes: The use of stoichiometric reagents, such as in the Hell-Volhard-Zelinsky reaction or when using coupling agents for amide bond formation, generates significant waste. ucl.ac.uk Developing catalytic bromination methods could reduce the environmental impact. For example, using a catalytic amount of a bromide source in the presence of an oxidizing agent like hydrogen peroxide offers a more atom-economical approach to bromination. researchgate.netscispace.com

Atom Economy: Direct amidation of carboxylic acids and amines is the most atom-economical method for forming amide bonds, as the only byproduct is water. acs.org While this often requires high temperatures, the development of new catalysts, including Brønsted acidic ionic liquids or boric acid, can facilitate this transformation under milder conditions, avoiding the need to first convert the acid to an acid chloride. semanticscholar.orgacs.org

Enzymatic Synthesis: Biocatalysis, using enzymes like hydrolases in low-water systems, is an emerging green alternative for amide bond formation, offering high selectivity and mild reaction conditions. rsc.org

By focusing on these principles, the synthesis of these valuable chemical compounds can be made more efficient, safer, and more environmentally benign.

Chemical Reactivity and Transformation Pathways of 2 Bromo 2 4 Fluorophenyl Acetamide

Nucleophilic Substitution Reactions at the α-Bromine Center

The bromine atom attached to the carbon alpha to the carbonyl group is highly susceptible to nucleophilic displacement. This reactivity is central to the utility of 2-Bromo-2-(4-fluorophenyl)acetamide as a building block for more complex molecules. The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon, displacing the bromide ion. chemist.sg

A variety of nucleophiles can be employed in this reaction. For instance, amines can react with 2-bromo-N-arylacetamides to form the corresponding 2-amino-N-arylacetamide derivatives. irejournals.com This transformation is fundamental in the synthesis of various biologically active compounds. For example, the condensation of ethyl 2-bromo-2-(4-fluorophenyl)acetate with an amine is a key step in the synthesis of intermediates for pharmaceuticals. drugfuture.com

The reaction kinetics are typically second-order, consistent with an SN2 mechanism. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) often facilitating the reaction.

Table 1: Examples of Nucleophilic Substitution at the α-Bromine Center

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Various primary/secondary amines | 2-Amino-2-(4-fluorophenyl)acetamide derivative | irejournals.com |

| Azide | Sodium Azide (NaN₃) | 2-Azido-2-(4-fluorophenyl)acetamide | |

| Thiocyanate | Potassium Thiocyanate (KSCN) | 2-Thiocyanato-2-(4-fluorophenyl)acetamide |

It is important to note that the benzylic nature of the α-carbon, being directly attached to the phenyl ring, stabilizes the transition state of the SN2 reaction, enhancing the reactivity of the α-bromo position. khanacademy.org

Reactions Involving the Amide Functional Group

The amide moiety in this compound offers another site for chemical modification, primarily through hydrolysis, amidation, or bioisosteric replacement.

Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid, 2-bromo-2-(4-fluorophenyl)acetic acid, and ammonia. evitachem.com This reaction is a standard transformation for amides. For example, the hydrolysis of N-(4-bromo-2-methylphenyl) acetamide (B32628) is used to produce 4-bromo-2-methylaniline. google.com Conversely, the amide group itself can participate in further amidation reactions to form more complex structures, although this is less common than transformations at the α-bromo center. smolecule.com The development of catalytic methods, such as those using borate (B1201080) esters, allows for direct amidation of carboxylic acids, a reverse of the hydrolysis reaction. ucl.ac.uk

In medicinal chemistry, the amide group is often replaced with other functional groups, known as bioisosteres, to improve pharmacokinetic or pharmacodynamic properties. nih.govacs.org Five-membered heterocycles are well-established bioisosteres for the amide bond. nih.govnih.gov

Research has shown that replacing an acetamide group with a 1,2,4-triazole (B32235) can lead to improved potency and metabolic stability in certain drug candidates. nih.govacs.org The triazole ring can mimic the hydrogen bonding interactions of the parent amide. nih.govacs.org Other heterocycles, such as 1,2,3-triazoles, 1,2,4-oxadiazoles, thiazoles, and imidazoles, have also been successfully employed as amide bioisosteres. nih.govchemrxiv.org

Table 2: Common Bioisosteres for the Amide Group

| Bioisostere | Key Feature | Potential Advantage | Reference |

|---|---|---|---|

| 1,2,4-Triazole | Mimics H-bonding of amide | Improved potency and metabolic stability | nih.gov, acs.org |

| 1,2,3-Triazole | Stable aromatic ring | Improved metabolic stability | nih.gov, chemrxiv.org |

| 1,2,4-Oxadiazole | Heterocyclic replacement | Can improve metabolic stability | nih.gov |

The choice of bioisostere depends on the specific molecular context, as steric and electronic requirements of the biological target must be met. nih.gov

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution Potentials

The 4-fluorophenyl ring is an active site for electrophilic aromatic substitution. The existing fluorine atom and the acetamide group direct incoming electrophiles to specific positions on the ring. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, while the fluorine atom is also ortho-, para-directing but deactivating.

Studies on the electrophilic fluorination of N-arylacetamides show a preference for fluorination at the position ortho to the acetamido group. researchgate.net Similarly, bromination of related compounds like 4-fluoroacetanilide (B1213217) occurs at the position ortho to the acetamido group (and meta to the fluorine). google.com The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the aromatic ring, affecting reaction rates.

Coupling Reactions and Carbon-Carbon Bond Formation Methodologies

The bromine atom on the aromatic ring of related bromo-fluoro phenyl acetamide structures is a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide, is a powerful tool for this purpose. For example, N-(4-bromo-3-fluorophenyl)acetamide derivatives can be coupled with arylboronic acids to form biaryl structures. google.comresearchgate.net This methodology is widely used to synthesize complex molecules from simpler precursors. d-nb.infomdpi.com Similarly, copper-catalyzed arylations of related α-bromo amides with aryl boronic acids have been developed as an efficient route to form carbon-carbon bonds. nih.govmdpi.com

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that can be used to form a new carbon-nitrogen bond by coupling an amine with the aryl bromide.

Table 3: Coupling Reactions for Aryl Halide Functionalization

| Reaction Name | Coupling Partners | Catalyst System (Example) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄ / Base | C-C (Aryl-Aryl) | , google.com |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd₂(dba)₃ / Xantphos / Base | C-N (Aryl-Amine) |

Oxidation and Reduction Pathways

The functional groups of this compound can undergo both oxidation and reduction reactions.

The amide's carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-), converting the acetamide to a 2-bromo-2-(4-fluorophenyl)ethylamine derivative. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. evitachem.com It's noteworthy that LiAlH₄ generally leaves the halogen atoms intact.

Conversely, the benzylic position is susceptible to oxidation. khanacademy.org While the primary amide itself is relatively stable to oxidation, related structures can be oxidized under specific conditions. evitachem.com More relevant is the potential for reduction to affect the halogen substituents. Catalytic hydrogenation (e.g., H₂/Pd-C) can lead to dehalogenation, with the bromine atom typically being more readily removed than the fluorine atom.

Derivatization and Structure Activity Relationship Sar Studies of 2 Bromo 2 4 Fluorophenyl Acetamide Scaffolds

Design and Synthesis of Novel Analogues for Biological and Chemical Investigations

The design of novel analogues based on the 2-Bromo-2-(4-fluorophenyl)acetamide scaffold is primarily driven by the goal of discovering compounds with enhanced or novel biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The synthesis of these analogues involves a range of chemical reactions that modify different parts of the parent molecule.

A common synthetic route involves the condensation reaction between a substituted aniline (B41778) and a bromoacetylating agent, like bromoacetyl bromide, often in an anhydrous solvent and in the presence of a base to neutralize the HBr byproduct. More complex derivatives are synthesized using multi-step procedures. For instance, Sonogashira coupling reactions have been employed to introduce trimethylsilylacetylene (B32187) groups onto brominated acetamide (B32628) intermediates, which can then undergo further transformations like cycloadditions to form triazole derivatives. nih.gov Another key reaction is the Hantzsch condensation, used to build thiazole (B1198619) rings from α-bromoketone precursors, which are structurally related to the acetamide scaffold. nih.gov

Furthermore, copper-catalyzed cross-coupling reactions have been developed to directly arylate 2-bromo-2,2-difluoroacetamides, demonstrating a method to form new carbon-carbon bonds and introduce a variety of aryl substituents onto the scaffold. mdpi.com These synthetic strategies allow for the creation of extensive libraries of compounds where substituents on the phenyl ring and modifications to the acetamide group are systematically varied to probe their effects. jst.go.jpmdpi.com

Table 1: Synthesis of Substituted N-Phenylacetamide Derivatives

| Derivative Name | Starting Materials | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| N-(4-bromo-2-fluorophenyl)acetamide | 4-bromo-2-fluoroaniline, Acetic anhydride | Acylation | 86% | nih.gov |

| N-(4-bromo-2-chlorophenyl)acetamide | 4-bromo-2-chloroaniline, Acetic anhydride | Acylation | 85% | nih.gov |

| N-(4-Bromo-2-fluorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | N-(4-Bromo-2-fluorophenyl)-2-chloroacetamide, 3-fluoro-4-nitrophenol | Nucleophilic Substitution | 51.5% (2 steps) | mdpi.com |

| N-(4-Bromo-2-chlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | N-(4-Bromo-2-chlorophenyl)-2-chloroacetamide, 3-fluoro-4-nitrophenol | Nucleophilic Substitution | 54.1% (2 steps) | mdpi.com |

Impact of Substituent Variation on Reactivity and Molecular Interactions

The substituents on the this compound scaffold profoundly influence its chemical reactivity and its interactions with biological molecules. The α-bromine atom on the acetamide group is a key feature, rendering the carbon electrophilic and making the compound an effective alkylating agent, capable of forming covalent bonds with nucleophiles found in biological targets like enzymes.

Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the phenyl ring are critical for biological activity.

Halogenation : The presence of halogens like fluorine and bromine significantly impacts the electronic properties of the phenyl ring. These electron-withdrawing groups can enhance binding affinity to molecular targets. mdpi.com For example, studies on related benzimidazole (B57391) structures showed that compounds with 4-fluoro or bromo substituted aniline moieties exhibited substantial anti-inflammatory effects. mdpi.com

Positional Isomerism : The location of substituents matters. Moving a fluorine atom from the para to the ortho position on a phenyl ring in related sulfonylpiperazine analogs was found to have a significant effect on the molecule's selectivity for different subtypes of neuronal nicotinic receptors. nih.gov This suggests that steric hindrance and altered electronic distribution due to substituent placement can fine-tune the biological activity profile.

Reactivity for Further Synthesis : The bromine and fluorine atoms not only influence biological interactions but also serve as reactive handles for further derivatization. The bromine atom on the phenyl ring, for instance, is amenable to substitution via cross-coupling reactions, allowing for the introduction of additional pharmacophoric elements to optimize activity. The reactivity of substituted aryl compounds is generally increased by electron-withdrawing groups and decreased by electron-donating groups. acs.orgnih.gov

Table 2: Influence of Phenyl Substituents on Biological Activity in Related Scaffolds

| Scaffold Type | Substituent | Position | Observed Effect | Reference |

|---|---|---|---|---|

| Benzimidazole | 4-Fluoro or Bromo | R-group on aniline | Substantial anti-inflammatory activity | mdpi.com |

| Sulfonylpiperazine | Fluoro | ortho vs. para | Significant effect on selectivity for Hα4β2 vs. Hα3β4 nAChRs | nih.gov |

| Piperazine | 2-chloro or 2,4-dimethyl | Phenyl ring | Potent antiproliferative activity against lung carcinoma cells | researchgate.net |

Conformational Analysis and Stereochemical Considerations in Derivatization

The three-dimensional structure and flexibility of molecules derived from this compound are critical determinants of their biological function. Conformational analysis, which studies the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is essential for understanding how these molecules fit into the binding sites of proteins.

Computational methods, such as Density Functional Theory (DFT), alongside experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are used to analyze the conformational preferences of these flexible molecules. scielo.org.coresearchgate.net For related N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides, conformational analysis revealed the presence of multiple isomers in solution, and quantum chemical calculations helped to interpret the NMR data and define the favored structures. scielo.org.co

When derivatization introduces a chiral center into the molecule, stereochemical considerations become paramount. The different stereoisomers (enantiomers or diastereomers) of a chiral drug can have vastly different biological activities, potencies, and metabolic fates. Therefore, controlling the stereochemistry during the synthesis of new analogues is a crucial aspect of designing effective and selective therapeutic agents.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation and Mechanistic Insights

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Hirshfeld Surface Analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution around a molecule, highlighting regions involved in different types of contacts. For "2-Bromo-2-(4-fluorophenyl)acetamide," Hirshfeld analysis would be instrumental in understanding the contributions of various non-covalent interactions, such as hydrogen bonds and halogen-halogen contacts, to the stability of the crystal structure. In related structures, H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, and halogen⋯H contacts are the most significant. thieme-connect.com

Expected Crystallographic Parameters for this compound (based on analogs):

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric (e.g., P2₁2₁2₁) |

| Key Intermolecular Interactions | N—H⋯O hydrogen bonds, C—H⋯F interactions, potential Br⋯Br or Br⋯O contacts |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For "this compound," the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-Br), and the amide protons. The aromatic protons will appear as a complex multiplet due to coupling with each other and with the fluorine atom. The methine proton will likely be a singlet or a doublet if coupled to a nearby proton, and its chemical shift will be significantly downfield due to the deshielding effects of the adjacent bromine atom and phenyl ring. The amide protons (NH₂) will typically appear as a broad singlet.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon of the carbonyl group (C=O) will be observed at a characteristic downfield shift. The carbon attached to the bromine atom will also be significantly shifted. The aromatic carbons will show a splitting pattern due to coupling with the fluorine atom (C-F coupling).

NMR is also a powerful technique for monitoring the progress of chemical reactions. For instance, in the synthesis of "this compound," one could monitor the disappearance of the starting material's signals and the appearance of the product's signals over time to determine the reaction's endpoint.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.6 (multiplet) | 115-135 (multiple signals, with C-F coupling) |

| CH-Br | 5.0 - 5.5 (singlet) | 45 - 55 |

| NH₂ | 7.5 - 8.5 (broad singlet) | - |

| C=O | - | 165 - 175 |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are used to identify the functional groups present in a compound.

The IR spectrum of "this compound" is expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-N stretching. The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations will appear in the fingerprint region (below 1400 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C-C bonds of the phenyl ring and the C-Br bond. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3400 - 3200 |

| Amide (C=O) | Stretching | 1680 - 1630 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1000 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For "this compound," the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. libretexts.orguni-saarland.de

The fragmentation of the molecular ion would likely involve the loss of the bromine atom, the amide group, or the carbonyl group. Common fragments would include the loss of Br• (M-79/81), the loss of •CONH₂ (M-44), and the formation of the fluorophenylmethyl cation. PubChem predicts several adducts for this molecule, including [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

Predicted Mass Spectrometry Fragments for this compound:

| Ion/Fragment | Predicted m/z | Description |

|---|---|---|

| [C₈H₇BrFNO]⁺ | 231/233 | Molecular Ion ([M]⁺) |

| [C₈H₇FNO]⁺ | 152 | Loss of Br |

| [C₇H₅FBr]⁺ | 187/189 | Loss of CONH₂ |

| [C₇H₅F]⁺ | 108 | Fluorobenzyl cation |

| [M+H]⁺ | 232/234 | Protonated molecule |

Advanced Chromatographic Methods for Purification and Purity Assessment in Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, purification, and purity assessment of chemical compounds. For "this compound," a reverse-phase HPLC method would typically be employed.

In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The purity of the sample can be determined by the area of the peak corresponding to the compound in the chromatogram. A typical purity level for synthesized compounds is ≥95% as determined by HPLC. nih.gov HPLC is also invaluable for isolating the compound from reaction mixtures and for separating it from any side products or unreacted starting materials.

Typical HPLC Conditions for Analysis of Halogenated Acetamides:

| Parameter | Condition |

|---|---|

| Column | C18 (Reverse-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (typically at 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

Computational Chemistry and in Silico Approaches for 2 Bromo 2 4 Fluorophenyl Acetamide

Density Functional Theory (DFT) Studies for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Bromo-2-(4-fluorophenyl)acetamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), are instrumental in determining the molecule's optimized geometry and analyzing its electronic properties. nih.gov The geometric optimization process seeks the lowest energy conformation of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles. This foundational data is essential for all subsequent computational analyses.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic transitions. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound based on Similar Compounds

| Parameter | Expected Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 |

Note: These values are estimations based on trends observed in structurally related molecules and are for illustrative purposes only.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. libretexts.org The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites for nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the fluorine atom, making these sites prone to electrophilic interactions. Conversely, the hydrogen atoms of the amide group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Table 2: Key Global and Local Chemical Reactivity Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| Global Descriptors | ||

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

| Local Descriptors |

While specific calculated values for this compound are not available, the presence of electronegative atoms like bromine and fluorine would significantly influence these descriptors.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. arxiv.org By simulating the movements of atoms and molecules, MD can provide detailed information about conformational changes, flexibility, and the influence of the surrounding environment, such as a solvent.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, it is commonly used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

Studies on structurally similar compounds have demonstrated the utility of molecular docking in identifying potential biological targets. For example, derivatives of bromo- and fluoro-substituted phenylacetamides have been docked into the active sites of various enzymes to explore their potential as inhibitors. zsmu.edu.ua These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, the amide group could act as a hydrogen bond donor and acceptor, while the fluorophenyl ring could engage in hydrophobic and halogen bonding interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. For instance, calculated vibrational frequencies can be compared with experimental IR spectra to assign specific peaks to the corresponding molecular vibrations. Similarly, calculated NMR chemical shifts can be compared with experimental data to confirm the structure of the molecule. While no specific studies on the predicted spectroscopic parameters of this compound are currently available, this approach is a standard practice in the computational characterization of new compounds.

Exploration of Biological Activities and Molecular Target Engagement of 2 Bromo 2 4 Fluorophenyl Acetamide Scaffolds

Investigation of Inhibitory Modalities against Serine/Threonine Protein Kinases

Research into the inhibitory potential of phenylacetamide-related structures has extended to serine/threonine kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is implicated in numerous diseases, including cancer. acs.orgnih.gov While direct studies on 2-bromo-2-(4-fluorophenyl)acetamide are not extensively documented in this context, related compounds have been investigated. For instance, the compound ZD6474, which incorporates an N-(4-bromo-2-fluorophenyl) group, has been identified as a potent inhibitor of kinase insert domain-containing receptor (KDR/VEGFR2), a receptor tyrosine kinase, but also shows activity against serine/threonine kinases. acs.org

The development of dual kinase-bromodomain inhibitors has highlighted that scaffolds can interact with both kinase and bromodomain targets. nih.gov Some clinical kinase inhibitors, such as BI-2536 (a PLK1 inhibitor), were found to also inhibit BRD4 with high potency. nih.govnih.gov This polypharmacology suggests that acetamide-containing structures could be designed to target both enzyme families. The core challenge lies in achieving selectivity for specific kinases, a pursuit that involves modifying peripheral chemical groups to optimize interactions within the ATP-binding pocket of the target kinase. acs.org

Broad-Spectrum Antimicrobial and Anticancer Research Applications

The N-phenylacetamide scaffold is a recurring motif in the design of agents with antimicrobial and anticancer properties. nih.govcore.ac.uk

Antimicrobial Research: Compounds featuring a 2-phenoxy-N-phenylacetamide core have been investigated for their antitubercular activity against Mycobacterium tuberculosis. researchgate.net In one study, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide showed potent activity, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against both the H37Rv and a rifampin-resistant strain. researchgate.net Similarly, N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety have been synthesized and tested against plant pathogenic bacteria, with some compounds showing superior efficacy to commercial bactericides. researchgate.net These findings underscore the potential of the N-phenylacetamide core in developing new classes of antibacterial agents. acs.org

Anticancer Research: The acetamide (B32628) structure is also found in compounds explored for their anticancer effects. Peptides with dual antimicrobial and anticancer activities are a growing area of research. core.ac.uk In the realm of small molecules, novel organoselenium compounds featuring an N-phenylacetamide structure were evaluated for their anticancer properties. One such compound, 2-((4-((1-hydroxynaphthalen-2-yl)diazenyl)phenyl)selanyl)-N-phenylacetamide, was found to be more cytotoxic against the MCF-7 breast cancer cell line than the standard drug doxorubicin, with an IC₅₀ of 3.27 µM. nih.gov This highlights the potential of the N-phenylacetamide scaffold as a backbone for developing potent cytotoxic agents.

Modulatory Effects on Neurotransmitter Systems: Anticonvulsant and Antidepressant Activity Studies

Derivatives of phenylacetamide have been a focus of research for treating central nervous system (CNS) disorders, with studies investigating their potential as both anticonvulsant and antidepressant agents. thieme-connect.comnih.gov This is driven by the clinical observation that depression is a common comorbidity in patients with epilepsy. thieme-connect.com

Research on hybrid molecules combining isatin (B1672199) with substituted phenylacetamides has yielded compounds with dual activity. thieme-connect.comresearchgate.net In one study, a series of 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamides were synthesized and evaluated. thieme-connect.com The compound 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(2-fluorophenyl)acetamide was among those that reduced the duration of immobility in the forced swimming test in mice, indicating antidepressant-like effects. thieme-connect.com These compounds were also shown to resist convulsions induced by pentylenetetrazole, confirming their anticonvulsant potential. patsnap.com The rationale is that combining different pharmacophores can lead to hybrid molecules with enhanced or dual biological profiles. thieme-connect.com

| Compound Derivative | Observed Activity | Reference |

| 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(2-fluorophenyl)acetamide | Reduced immobility time in forced swimming test (antidepressant-like effect). | thieme-connect.com |

| 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-halogen substituted phenylacetamide | Anticonvulsant activity against pentylenetetrazole-induced seizures. | patsnap.com |

| 2-(5-Methyl-2,3-dioxoindolin-1-yl)-N-phenylacetamide (4b) | Potent anticonvulsant activity with a high protective index (>11). | researchgate.net |

Interaction with Bromodomain-Containing Proteins (e.g., BRD4 BD1) and Epigenetic Targets

The bromodomain and extra-terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are key epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins. nih.govacs.org They are critical in regulating the transcription of genes involved in cell growth and proliferation, making them attractive targets for cancer and inflammation therapies. nih.gov

The acetamide group is a key structural feature for inhibitors that target the acetyl-lysine (KAc) binding pocket of bromodomains. acs.orgacs.org Most BRD4 inhibitors function by mimicking the acetyl-lysine moiety. The cocrystal structure of inhibitors with BRD4's first bromodomain (BD1) reveals that the inhibitor's core forms a critical hydrogen bond with a conserved asparagine residue (Asn140) within the binding pocket. nih.gov The this compound scaffold contains the necessary N-acetyl group that can act as a mimic for the acetylated lysine of a histone tail.

While specific binding data for this compound is not widely published, studies on structurally related acetamide-containing fragments and inhibitors provide insight into its potential. For example, compound 14, an acetamide-substituted pyrazole, showed potent BRD4 BD1 inhibition with an IC₅₀ value of 17 nM. nih.govacs.org Another compound series yielded inhibitors with IC₅₀ values as low as 90 nM for BRD4 BD1, demonstrating approximately 10-fold selectivity over the second bromodomain (BD2) and other BET family members like BRD2. nih.gov This body of research strongly suggests that the this compound scaffold is well-suited for engaging the KAc binding site of bromodomains, particularly BRD4 BD1.

| Compound/Class | Target | IC₅₀ Value | Key Finding | Reference |

| Acetamide Substituted Pyrazole (Compound 14) | BRD4 BD1 | 17 nM | Demonstrates potent inhibition of the first bromodomain of BRD4. | acs.org, nih.gov |

| ZL0590 (Compound 52) | BRD4 BD1 | 90 nM | Shows ~10-fold selectivity for BRD4 BD1 over BRD4 BD2 and BRD2 BD1/BD2. | nih.gov |

| (+)-JQ1 | BRD4 BD1/BD2 | 77 nM/33 nM | A widely used pan-BET inhibitor that binds competitively to the KAc site. | acs.org |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The current synthesis of 2-Bromo-2-(4-fluorophenyl)acetamide and its analogues often relies on conventional methods such as the condensation reaction between a substituted aniline (B41778) and bromoacetyl bromide. While effective, these methods can present challenges in terms of yield, purity, and the use of hazardous reagents. Future research should focus on the development of more efficient and selective synthetic strategies.

Recent advancements in organic synthesis offer promising avenues. For instance, organocatalytic methods for the α-bromination of carbonyl compounds have been developed, offering high enantioselectivity and the use of less toxic reagents. acs.orgacs.org Applying similar principles to the synthesis of this compound could lead to more controlled and environmentally benign processes. Another promising area is the use of photoredox catalysis, which has been successfully employed for the synthesis of other functionalized acetamides and could offer a mild and efficient alternative. researchgate.net

Furthermore, electrochemical methods for debrominative hydrogenation have been reported for 2-bromo-N-arylacetamides, showcasing a green and efficient approach. researchgate.net Exploring such electrochemical transformations for the synthesis and modification of this compound could provide novel pathways with high chemo- and regioselectivity. The development of one-pot, multi-component reactions also represents a valuable goal, potentially streamlining the synthesis process and reducing waste. thieme-connect.com

Future synthetic strategies could focus on:

Organocatalytic α-bromination: To achieve high enantioselectivity and reduce the use of harsh reagents.

Photoredox catalysis: For mild and efficient synthesis under visible light conditions.

Electrochemical synthesis: As an environmentally friendly alternative with high selectivity.

Flow chemistry: To enable continuous production with improved safety and scalability.

Design and Synthesis of Functionally Tailored Analogues

The biological activity of this compound is intrinsically linked to its chemical structure. The strategic design and synthesis of functionally tailored analogues are crucial for optimizing its therapeutic potential, including its efficacy against antimicrobial and anticancer targets. Structure-activity relationship (SAR) studies of related compounds have demonstrated that the nature and position of substituents on the phenyl ring significantly influence biological activity. nih.govfrontiersin.org

Future research should systematically explore the chemical space around the this compound scaffold. This can be achieved by introducing a diverse range of functional groups at various positions on the phenyl ring and by modifying the acetamide (B32628) moiety. For example, the introduction of different halogen atoms or electron-donating/withdrawing groups could modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. ontosight.ai

The synthesis of such analogues can be guided by the known reactivity of the parent compound. The bromine atom at the α-carbon is a key functional handle, allowing for nucleophilic substitution reactions to introduce a variety of side chains. acs.org This approach has been successfully used to create libraries of N-phenylacetamide derivatives with diverse biological activities. frontiersin.orgmdpi.comirejournals.com

| Analogue Type | Rationale for Design | Potential Synthetic Route |

| Phenyl Ring Substitutions | Modulate electronic properties and lipophilicity to enhance target binding and cell permeability. | Suzuki or Buchwald-Hartwig coupling reactions on a bromo-substituted precursor. |

| Acetamide N-Substitutions | Introduce diverse functional groups to explore new interactions with biological targets. | Reaction of 2-bromo-2-(4-fluorophenyl)acetyl chloride with various primary or secondary amines. |

| α-Position Modifications | Replace the bromine atom with other functional groups to alter reactivity and target specificity. | Nucleophilic substitution of the α-bromo group with thiols, azides, or other nucleophiles. |

| Bioisosteric Replacements | Replace the phenyl ring with other aromatic or heteroaromatic systems to improve pharmacokinetic properties. | Synthesis from alternative starting materials, such as substituted pyridines or thiophenes. |

Advanced Computational Modeling for Structure-Function Elucidation

Computational modeling is an indispensable tool in modern drug discovery, providing insights into structure-function relationships and guiding the rational design of new compounds. For this compound and its analogues, advanced computational techniques can be employed to predict their biological activity, understand their mechanism of action at a molecular level, and prioritize synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to predict the cytotoxicity of halophenylacetamides, demonstrating that cellular uptake and electronic properties are key determinants of their biological effects. nih.govresearchgate.net Future QSAR studies could be expanded to include a wider range of biological endpoints and a more diverse set of analogues of this compound. This would enable the development of predictive models for various therapeutic activities, such as antimicrobial or anticancer effects. mdpi.com

Molecular docking simulations can provide detailed information about the binding interactions between a ligand and its protein target. nih.govbenthamdirect.comlookchem.com By docking this compound and its designed analogues into the active sites of potential target proteins, researchers can predict binding affinities and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This information is invaluable for optimizing the structure of the lead compound to enhance its potency and selectivity. nih.gov

| Computational Method | Application to this compound | Expected Outcome |

| QSAR Modeling | Predict the biological activity of new analogues based on their physicochemical properties. | Prioritization of synthetic targets with the highest predicted potency and lowest toxicity. |

| Molecular Docking | Simulate the binding of analogues to the active sites of known or putative target proteins. | Identification of key binding interactions and rational design of more potent inhibitors. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Understanding the stability of the binding interaction and the conformational changes induced by ligand binding. |

| Density Functional Theory (DFT) Calculations | Calculate the electronic properties and reactivity of the compound and its analogues. | Correlation of electronic structure with biological activity and prediction of metabolic stability. frontiersin.org |

Expanding the Scope of Biological Target Identification and Validation

While this compound and related compounds have shown promise as antimicrobial and anticancer agents, their precise molecular targets often remain to be fully elucidated. Identifying and validating the biological targets of these compounds is a critical step in understanding their mechanism of action and for the development of more selective and effective drugs. nih.gov

A variety of modern techniques can be employed for target identification. creative-biolabs.com Affinity chromatography, where the compound is immobilized on a solid support to "fish" for its binding partners in cell lysates, is a powerful approach. creative-biolabs.comfrontiersin.org Another strategy is chemical proteomics, which uses chemical probes to label and identify target proteins in a complex biological sample. nih.gov

Once potential targets are identified, they must be validated to confirm their role in the observed biological activity. This can be achieved through a combination of genetic and biochemical methods. For example, RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knock down or knock out the expression of the putative target gene, and the effect on the compound's activity can then be assessed. nih.gov

Future research in this area should focus on:

Affinity-based proteomics: To identify the direct binding partners of this compound in relevant cell types.

Activity-based protein profiling (ABPP): To identify enzymes that are covalently modified by this reactive compound.

Genetic approaches (RNAi, CRISPR): To validate the identified targets and confirm their role in the compound's mechanism of action.

Computational target prediction: Using bioinformatics tools to predict potential targets based on the compound's structure and known protein-ligand interactions. graphwise.ai

Integration with High-Throughput Screening for New Lead Discovery

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for a specific biological activity. stanford.edunih.gov The integration of HTS with the synthesis of a diverse library of this compound analogues could significantly accelerate the discovery of new lead compounds with improved therapeutic properties. mdpi.com

The reactive α-bromoacetamide moiety makes this class of compounds particularly suitable for covalent inhibitor screening. stanford.edu Libraries of analogues can be designed to explore a wide range of chemical space and then screened against a panel of disease-relevant targets or in cell-based phenotypic assays. nih.gov HTS can be used to identify "hits" – compounds that show significant activity in the primary screen. These hits can then be further characterized and optimized through medicinal chemistry efforts. nih.gov

The development of robust and miniaturized HTS assays is crucial for the successful implementation of this strategy. Both biochemical assays, which measure the direct interaction of the compound with a purified target protein, and cell-based assays, which assess the compound's effect on a cellular phenotype, can be employed. frontiersin.org

| HTS Approach | Description | Application for this compound Analogues |

| Target-Based Screening | Screening a compound library against a specific, purified protein target. | Identifying direct inhibitors of key enzymes or receptors involved in a disease. |

| Phenotypic Screening | Screening a compound library for its ability to induce a desired change in a cellular model of disease. | Discovering compounds with novel mechanisms of action without prior knowledge of the target. |

| Covalent Inhibitor Screening | Utilizing specialized libraries and assays to identify compounds that form a covalent bond with their target. | Capitalizing on the reactive nature of the α-bromoacetamide moiety to discover potent and long-acting inhibitors. |

| Fragment-Based Screening | Screening a library of small, low-molecular-weight fragments to identify those that bind to the target. | Identifying starting points for the development of more potent lead compounds through fragment linking or growing. |

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective treatments for a range of diseases.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-2-(4-fluorophenyl)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves bromination of 2-(4-fluorophenyl)acetamide using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C during bromination to avoid side reactions (e.g., over-bromination or decomposition) .

- Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates .

- Catalyst : Lewis acids like FeCl₃ may enhance regioselectivity .

Example Protocol :

Dissolve 2-(4-fluorophenyl)acetamide in DCM at 0°C.

Add NBS and FeCl₃ slowly.

Quench with aqueous Na₂S₂O₃, extract, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield: ~60–75% with >95% purity (HPLC) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C2, fluorine at C4). Key signals:

- ¹H: δ 7.4–7.6 (aromatic protons), δ 2.1 (acetamide CH₃) .

- ¹³C: δ 170 (C=O), δ 40 (C-Br) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 246.0 (C₈H₆BrFNO⁺) .

- X-ray Crystallography : Resolves stereoelectronic effects of bromine and fluorine substituents .

Q. How can researchers optimize purity for biological assays?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3) to remove polar impurities .

- HPLC : Employ a C18 column with acetonitrile/water (60:40) mobile phase; monitor at 254 nm .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition >200°C indicates high purity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., bromine as an electrophilic hotspot) .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs). Example workflow:

- Use AutoDock Vina to dock this compound into the ATP-binding pocket of a kinase.

- Analyze binding energy (ΔG < -7 kcal/mol suggests strong affinity) .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP ~2.1 indicates moderate blood-brain barrier permeability) .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

Methodological Answer:

- Assay Validation :

- Dose-Response Curves : Test across concentrations (1–100 µM) to identify IC₅₀ discrepancies .

- Cell Line Specificity : Compare activity in MCF-7 (breast cancer) vs. HEK293 (normal cells) to assess selectivity .

- Mechanistic Studies :

- ROS Detection : Use DCFH-DA fluorescence to confirm oxidative stress in antimicrobial assays .

- Apoptosis Markers : Measure caspase-3 activation via Western blot in cancer studies .

Q. How can reaction engineering improve scalability for gram-scale synthesis?

Methodological Answer:

-

Flow Chemistry : Continuous flow reactors reduce reaction time (2 hr vs. 12 hr batch) and enhance safety (controlled exothermic bromination) .

-

Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) via response surface methodology. Example factors:

Factor Range Optimal Value NBS Equiv. 1.0–1.2 1.05 Temp. (°C) 0–10 5 Catalyst (mol%) 5–10 7.5 Yield improvement: 15–20% .

Q. What are the stability challenges under varying storage conditions, and how can they be mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.